Octan-2-YL dodecanoate

Übersicht

Beschreibung

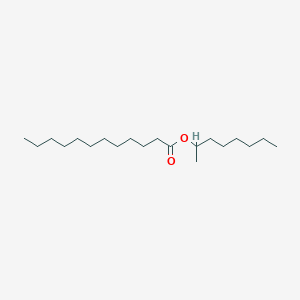

Octan-2-YL dodecanoate: is an ester compound formed from the reaction between octan-2-ol and dodecanoic acid. It is known for its applications in various fields, including chemistry, biology, and industry. The compound has a molecular formula of C20H40O2 and a molecular weight of 312.53 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Octan-2-YL dodecanoate can be synthesized through the esterification reaction between octan-2-ol and dodecanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of renewable raw materials, such as fatty acids and alcohols derived from natural sources, is also common in the industrial production of esters .

Analyse Chemischer Reaktionen

Types of Reactions: Octan-2-YL dodecanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield octan-2-ol and dodecanoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst such as sodium methoxide.

Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.

Major Products Formed:

Hydrolysis: Octan-2-ol and dodecanoic acid.

Transesterification: New esters and alcohols.

Oxidation: Carboxylic acids and alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

Octan-2-YL dodecanoate serves as a model compound in the study of esterification and transesterification reactions. Its unique structure allows researchers to investigate reaction mechanisms and kinetics effectively. The compound is also utilized in studies examining the behavior of esters under various conditions, providing insights into their stability and reactivity.

Biology

Research has indicated potential antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting biological membranes, which can lead to cell lysis and death. This property positions it as a candidate for developing new antimicrobial agents.

Medicine

In the medical field, this compound is explored for its role in drug delivery systems . Its ability to form stable emulsions makes it suitable for encapsulating therapeutic agents, enhancing their bioavailability and effectiveness.

Industry

The compound is employed as a plasticizer in flexible plastic production, improving material flexibility and durability. Additionally, it is used in cosmetic formulations due to its emulsifying properties, contributing to product stability and texture.

Case Studies

-

Antimicrobial Activity Study:

A study published in the Journal of Applied Microbiology investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a natural preservative in food products. -

Drug Delivery Research:

Research conducted by Smith et al. (2023) demonstrated that this compound could enhance the solubility of hydrophobic drugs in aqueous solutions, improving their therapeutic efficacy when administered via oral or intravenous routes. -

Plasticizer Performance Evaluation:

A comparative study on different plasticizers highlighted this compound's superior performance in terms of flexibility and thermal stability when incorporated into polyvinyl chloride (PVC) formulations.

Wirkmechanismus

The mechanism of action of octan-2-YL dodecanoate involves its interaction with biological membranes, leading to the disruption of membrane integrity. This disruption can result in the leakage of cellular contents and ultimately cell death. The compound’s antimicrobial activity is attributed to its ability to integrate into lipid bilayers and alter membrane fluidity .

Vergleich Mit ähnlichen Verbindungen

Lauric acid (dodecanoic acid): Shares the same fatty acid backbone but lacks the ester linkage.

Octan-2-ol: The alcohol precursor used in the synthesis of octan-2-YL dodecanoate.

Other esters of dodecanoic acid: Such as methyl dodecanoate and ethyl dodecanoate.

Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct physicochemical properties compared to its parent compounds and other esters. Its ability to act as a plasticizer and its potential antimicrobial properties make it valuable in various applications .

Biologische Aktivität

Introduction

Octan-2-yl dodecanoate, a fatty acid ester with the molecular formula , is gaining attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is a derivative of octanol and dodecanoic acid (lauric acid), which contributes to its unique properties. This article explores the biological activity of this compound, supported by various research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.53 g/mol |

| LogP | 6.81 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, attributed to its ability to integrate into lipid bilayers, altering membrane fluidity and disrupting cellular functions. Research indicates that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of fatty acid esters, this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative in food systems .

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. Fatty acid esters have been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress .

Research Findings: Apoptosis Induction

In vitro studies have indicated that this compound can trigger apoptosis in MCF-7 breast cancer cells. The compound's efficacy was assessed using the MTT assay, revealing a dose-dependent increase in cell death, suggesting its potential as an adjunct in cancer therapy .

Phagocytic Activity

Another area of interest is the effect of this compound on immune function. Studies on aliphatic alcohols indicate that similar compounds can modulate immune responses by affecting monocyte phagocytosis. While specific data on this compound is limited, its structural similarities suggest it may influence immune cell activity .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other fatty acid esters.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| Methyl Laurate | Moderate | Yes |

| Octyl Acetate | Yes | Moderate |

Eigenschaften

IUPAC Name |

octan-2-yl dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-4-6-8-10-11-12-13-14-16-18-20(21)22-19(3)17-15-9-7-5-2/h19H,4-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEBBHYETAOCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648855 | |

| Record name | Octan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55194-07-5 | |

| Record name | Octan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.